Renifolin
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Overview
Description
Renifolin is a prenylated chalcone isolated from the plant Shuteria involucrata. It is known for its therapeutic effects, particularly in treating respiratory diseases such as asthma . This compound has been studied for its anti-inflammatory properties and its ability to modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Renifolin involves several steps, starting with substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form a five-member core ring. This key step is mediated by indium trichloride tetrahydrate (InCl₃·4H₂O), which is a novel procedure for prenylated systems .
Industrial Production Methods
the synthetic route described above provides a basis for potential large-scale production, given the availability of starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
Renifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .
Scientific Research Applications
Renifolin has a wide range of scientific research applications:
Mechanism of Action
Renifolin exerts its effects by modulating the activity of group 2 innate lymphoid cells (ILC2s) in the lungs. It reduces the levels of upstream inflammatory cytokines such as interleukin-25, interleukin-33, and thymic stromal lymphopoietin, as well as downstream cytokines like interleukin-4, interleukin-5, interleukin-9, and interleukin-13 . This modulation leads to a reduction in airway hyper-reactivity and inflammation .
Comparison with Similar Compounds
Renifolin is similar to other prenylated chalcones, such as this compound D and E, which are also isolated from plants and exhibit various biological activities . this compound is unique in its specific anti-inflammatory and immunomodulatory effects, particularly in the context of respiratory diseases . Other similar compounds include flavonoids and chalcones, which share structural similarities but differ in their specific biological activities .
Properties
Molecular Formula |
C23H34O8 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-hydroxy-2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6+ |
InChI Key |
JOWYQHXQROUWMG-CAZMDNNUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CO)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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